The development of SUVN-911 was driven by the need for effective treatments for depression, leveraging the role of nicotinic acetylcholine receptors in mood regulation. The compound has been the subject of various pharmacological studies that highlight its potential benefits in alleviating depressive symptoms .
The synthesis of SUVN-911 involves several key steps that optimize its pharmacological properties. The synthetic route typically includes the formation of the bicyclic structure followed by chlorination and subsequent reactions to introduce the necessary functional groups.
The synthesis starts with the preparation of 2-azabicyclo[3.1.0]hexane, which is then modified through a series of chemical transformations to achieve the desired structure. Specific reagents and conditions are employed to ensure high selectivity and yield, particularly focusing on achieving the desired binding affinity for the α4β2 receptor.
SUVN-911 features a bicyclic framework that is characteristic of many nicotinic receptor ligands. Its structure includes a chlorinated pyridine moiety linked to an oxymethyl group, contributing to its receptor binding properties.
SUVN-911 undergoes various chemical reactions that are critical for its activity as a receptor antagonist. Key reactions include:
Studies have shown that SUVN-911 has a Ki value of 1.5 nM for the α4β2 subtype, indicating a high affinity for this target compared to other nicotinic receptors . This selectivity is crucial for minimizing side effects associated with non-selective antagonism.
The primary mechanism of action for SUVN-911 involves antagonism at the α4β2 nicotinic acetylcholine receptors, which are implicated in neurotransmitter release and synaptic plasticity. By blocking these receptors, SUVN-911 modulates neurotransmitter systems associated with mood regulation.
Pharmacological studies have demonstrated that SUVN-911 enhances serotonin levels and brain-derived neurotrophic factor (BDNF), both of which are critical in mediating antidepressant effects . The onset of antidepressant-like activity has been observed within one week of treatment in preclinical models.
SUVN-911 is described as a basic and polar small molecule with good solubility profiles suitable for oral administration.
Key chemical properties include:
SUVN-911 is primarily being researched for its potential as an antidepressant agent. Its unique mechanism targeting nicotinic receptors positions it as a promising candidate in neuropharmacology, particularly in treating major depressive disorder and related conditions . Ongoing clinical trials aim to establish its efficacy and safety profile in human populations.
Ropanicant (SUVN-911) is a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype, with minimal affinity for other nAChRs or unrelated CNS targets. Its high binding specificity arises from unique interactions within the orthosteric site of α4β2 receptors, as demonstrated by radioligand displacement assays. Ropanicant inhibits [³H]cytisine binding to human α4β2 nAChRs with sub-micromolar affinity (Ki = 8.2 nM), significantly outperforming its activity at α3β4 (Ki > 1,000 nM) or α7 (Ki > 10,000 nM) subtypes [1] [3]. Molecular docking studies reveal that its 6-chloropyridine moiety forms critical hydrogen bonds with β2 subunit residues (e.g., Lys155), while the 2-azabicyclo[3.1.0]hexane group occupies a hydrophobic pocket near the acetylcholine binding site [1].
Table 1: Binding Affinity Profile of Ropanicant
Receptor Subtype | Radioligand Used | Ki (nM) | Selectivity vs. α4β2 |
---|---|---|---|
α4β2 nAChR | [³H]Cytisine | 8.2 ± 0.9 | 1x |
α3β4 nAChR | [³H]Epibatidine | >1,000 | >120x |
α7 nAChR | [¹²⁵I]α-bungarotoxin | >10,000 | >1,200x |
Serotonin Transporter | [³H]Paroxetine | >10,000 | >1,200x |
Real-time cellular thermal shift assays (RT-CETSA) further validate target engagement in physiological settings. Fusion proteins combining ThermLuc (a thermal-stable luciferase) with human α4β2 nAChR show significant thermal stabilization (ΔTm = 8.5°C) upon Ropanicant binding, confirming direct intracellular interactions. This stabilization is absent in α4β2-negative cell lines, underscoring its receptor-specific binding [5] [7]. Pharmacokinetic studies in humans indicate nonlinear kinetics, with 1.6–4.0-fold accumulation upon repeated dosing, suggesting sustained receptor occupancy [2].
Ropanicant acts as a competitive orthosteric antagonist at α4β2 nAChRs, directly blocking acetylcholine binding without modulating receptor function through allosteric sites. Electrophysiological studies in HEK293 cells expressing human α4β2 receptors show that Ropanicant (1–10 μM) completely abolishes nicotine-induced currents (IC50 = 15 nM) without altering the receptor’s desensitization kinetics—a hallmark of orthosteric inhibitors [1] [6]. This contrasts with positive allosteric modulators (PAMs) like NS9283, which enhance acetylcholine efficacy but do not directly activate receptors [4].
Key mechanistic distinctions include:
Functional MRI in rats reveals that Ropanicant suppresses nicotine-induced BOLD signals in the prefrontal cortex and hippocampus—regions dense in α4β2 receptors—without affecting α7-dominated thalamic responses. This regional specificity further differentiates it from pan-nicotinic agents like mecamylamine [1] [8].
Ropanicant’s pharmacological profile diverges significantly from other clinical-stage α4β2 antagonists like TC-5214 (S-(+)-mecamylamine) or DHβE (dihydro-β-erythroidine), as evidenced by behavioral, neurochemical, and receptor-level studies:
Table 2: Comparative Pharmacology of α4β2 nAChR Antagonists
Parameter | Ropanicant | TC-5214 | DHβE |
---|---|---|---|
Binding Affinity (α4β2 Ki) | 8.2 nM | 26 nM | 48 nM |
Serotonin Interaction | Potentiates citalopram | No potentiation | No potentiation |
BDNF Elevation | 45% ↑ in mPFC* | Not reported | None |
Cognitive Effects | No impairment (object recognition) | Sedation reported | Not applicable |
Onset of Antidepressant Effects | 7 days (RSB assay) | >14 days | Not established |
*mPFC: medial prefrontal cortex [1] [4]*
Critical differentiators include:
PET studies using [¹⁸F]Flubatine show that Ropanicant occupies >90% of α4β2 receptors at therapeutic doses, but unlike earlier antagonists, it avoids off-target binding to α2β2 nAChRs—a subtype implicated in addiction pathways [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1